molecular formula C5H11NO2 B11723314 2-Hydroxypentanamide

2-Hydroxypentanamide

Cat. No.: B11723314
M. Wt: 117.15 g/mol
InChI Key: DPSHJKZKKFYEHL-UHFFFAOYSA-N
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Description

2-Hydroxypentanamide is an organic compound with the molecular formula C5H11NO2. It is a type of amide, specifically a hydroxylated derivative of pentanamide. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypentanamide can be synthesized through several methods. One common approach involves the direct amidation of esters with sodium amidoboranes (NaNHRBH3) at room temperature without using catalysts . This method is rapid, chemoselective, and features quantitative conversion.

Industrial Production Methods: Industrial production of this compound often involves the reaction of γ-valerolactone with phenethylamine under controlled conditions . This process is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypentanamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxypentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxypentanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl group allows it to participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 5-Hydroxypentanamide
  • N-phenethyl-4-hydroxypentanamide
  • N-(4-hydroxy-3-methoxybenzyl)-4-hydroxypentanamide

Comparison: 2-Hydroxypentanamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties compared to other similar compounds. For instance, 5-Hydroxypentanamide has the hydroxyl group on a different carbon, leading to variations in reactivity and applications .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-hydroxypentanamide

InChI

InChI=1S/C5H11NO2/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8)

InChI Key

DPSHJKZKKFYEHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N)O

Origin of Product

United States

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